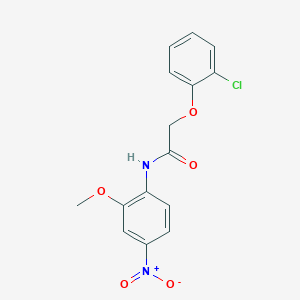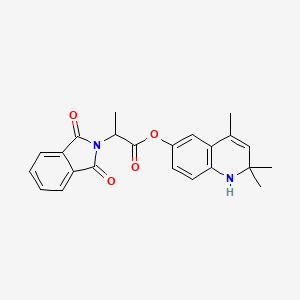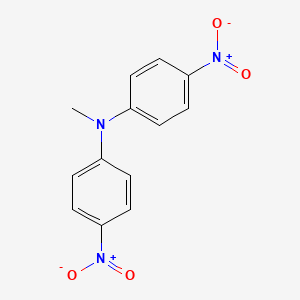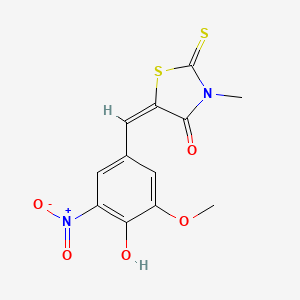
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of certain enzymes, including COX-2 and lipoxygenase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, this compound can reduce inflammation. Lipoxygenase is an enzyme that is involved in the production of leukotrienes, which are involved in asthma and other inflammatory diseases. By inhibiting lipoxygenase, this compound can reduce the symptoms of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. This compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the symptoms of asthma and other inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, the effects of this compound may be influenced by other factors, such as the presence of other chemicals or the specific cell type being studied.
Direcciones Futuras
There are many future directions for research involving 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of using this compound as a starting point for developing new drugs to treat inflammation, cancer, and other diseases.
Another area of interest is the development of new methods for synthesizing this compound. Researchers are exploring new ways to synthesize this compound that may be more efficient or cost-effective than current methods.
Finally, researchers are continuing to study the biochemical and physiological effects of this compound. This compound has shown promise as a tool for studying various processes in the body, and future research may uncover new applications for this compound in the field of biomedical research.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This intermediate is then reacted with 2-methoxy-4-nitrobenzoyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is widely used in scientific research as a tool for studying various biochemical and physiological processes. This compound is known for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. This makes it a valuable tool for studying inflammation, cancer, and other diseases.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-10(18(20)21)6-7-12(14)17-15(19)9-23-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHYHQQICECKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)

![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4953948.png)

![N~1~-(5-chloro-2-pyridinyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4953959.png)
![5-imino-6-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953965.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4953971.png)
![3-{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B4953983.png)
![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)
